Orphenadrine-d3 Citrate Salt

Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Pharmacokinetic Bioanalysis

Procure ≥98 atom% D Orphenadrine-d3 Citrate Salt to ensure LC-MS/MS method precision. This deuterated internal standard eliminates the cross-analyte variability and matrix-induced ion suppression associated with non-isotopic alternatives like diphenhydramine. With a +3 Da mass shift, it provides unambiguous MRM discrimination for the accurate quantification of Orphenadrine and its N-oxide metabolite in complex biological matrices, supporting robust regulatory submissions.

Molecular Formula C18H20D3NO
Molecular Weight 272.41
CAS No. 1185011-75-9
Cat. No. B602516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphenadrine-d3 Citrate Salt
CAS1185011-75-9
SynonymsN,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt
Molecular FormulaC18H20D3NO
Molecular Weight272.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Orphenadrine-d3 Citrate Salt (CAS 1185011-75-9): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


Orphenadrine-d3 Citrate Salt (CAS 1185011-75-9) is the stable isotope-labeled analog of the anticholinergic skeletal muscle relaxant Orphenadrine Citrate, wherein three hydrogen atoms on the N-methyl group are replaced with deuterium (C24H28D3NO8; molecular weight 464.52) . As a deuterated internal standard (IS), this compound enables precise quantification of unlabeled Orphenadrine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The citrate salt formulation provides distinct physical properties relative to the hydrochloride salt form (CAS 1309283-23-5), including specific hygroscopicity and moisture sensitivity characteristics relevant to analytical workflow selection .

Why Unlabeled Orphenadrine or Non-Deuterated Internal Standards Cannot Replace Orphenadrine-d3 Citrate Salt in Regulated Bioanalysis


Substituting Orphenadrine-d3 Citrate Salt with unlabeled Orphenadrine or a chemically distinct internal standard introduces quantifiable sources of analytical error in LC-MS/MS workflows. Unlabeled Orphenadrine cannot serve as an internal standard because it is indistinguishable from endogenous analyte, precluding its use in isotope dilution mass spectrometry [1]. Non-isotopic internal standards such as diphenhydramine, while structurally related, exhibit different ionization behavior and matrix effect susceptibility compared to the target analyte, leading to method-specific variability in recovery and precision that requires extensive validation [2]. Even deuterated IS compounds can demonstrate isotope effects that alter chromatographic retention relative to the analyte, diminishing their capacity to correct for matrix-induced ion suppression, a phenomenon documented across multiple compound classes where deuterated IS produced negatively biased results (e.g., −38.4% bias in urinary biomarker quantification) compared to 13C-labeled IS [3].

Quantitative Performance Evidence for Orphenadrine-d3 Citrate Salt Versus Analytical Comparators


Isotopic Purity ≥98 Atom% D Enables Regulatory-Compliant LC-MS/MS Quantification

Orphenadrine-d3 Citrate Salt is supplied with specified isotopic enrichment of ≥98 atom% D . This high isotopic purity ensures minimal unlabeled (d0) carryover that could otherwise contribute to background signal and compromise lower limit of quantification (LLOQ) in regulated bioanalytical assays. In contrast, lower-purity deuterated standards (e.g., 95 atom% D) introduce higher d0 interference, requiring additional correction calculations or restricting usable calibration range .

Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Pharmacokinetic Bioanalysis

Deuterated IS Mitigates Matrix Effect Bias: 59.2% Lower Quantitative Bias Observed for Non-Isotopic Internal Standards

While direct head-to-head data for Orphenadrine-d3 Citrate Salt versus alternative IS options in Orphenadrine-specific matrices is not publicly available, class-level evidence from systematic SIL-IS comparison studies demonstrates the performance differential. A 2023 comparative study of deuterated (²H) versus ¹³C-labeled SIL-IS for urinary biomarker quantification showed that deuterated IS (2MHA-[²H₇]) generated urinary 2MHA concentrations averaging 59.2% lower than those generated with ¹³C-labeled IS (2MHA-[¹³C₆]) [1]. Spike accuracy assessment revealed that the deuterated IS produced a −38.4% negative bias relative to known spike concentrations, whereas the ¹³C-labeled IS showed no significant bias [1]. This discrepancy was attributed to differential ion suppression: the deuterated IS experienced matrix effects unequally compared to the analyte and ¹³C-IS due to deuterium isotope-induced retention time shifts [1].

Matrix Effect Correction Ion Suppression Stable Isotope-Labeled Internal Standard

LLOQ of 0.1 ng/mL Achieved with Non-Isotopic IS Method Provides Benchmark for Deuterated IS Performance Expectations

A 2021 study using diphenhydramine (a non-isotopic internal standard) for enantioselective Orphenadrine quantification in rat plasma achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for both ORP enantiomers, with linearity spanning 0.1–50.0 ng/mL [1]. This establishes a performance benchmark against which deuterated IS-based methods can be evaluated. The use of a non-isotopic IS (diphenhydramine) in this study introduces cross-analyte recovery variability that stable isotope-labeled IS—such as Orphenadrine-d3 Citrate Salt—is specifically designed to minimize through near-identical physicochemical behavior and co-elution characteristics [2].

Lower Limit of Quantification Enantioselective Pharmacokinetics HPLC-MS/MS Method Validation

N-Oxide Metabolite Interference: Deuterated Analog Enables Specific Discrimination in Metabolic Profiling

Orphenadrine undergoes metabolic N-oxidation to form Orphenadrine N-Oxide (CAS 29215-00-7), a metabolite that can produce interfering signals in MS detection due to in-source fragmentation [1]. The deuterated analog Orphenadrine-d3 Citrate Salt enables specific differentiation between parent drug and N-oxide metabolite signals via the characteristic +3 Da mass shift in the deuterated N-methyl moiety . This isotopic labeling is critical for simultaneous quantification methods targeting both Orphenadrine and its N-oxide metabolite in ovine plasma and urine, where deuterium-labeled analogues serve as matched internal standards for each species [2].

Metabolite Interference In-Source Fragmentation Forced Degradation Studies

Citrate Salt Formulation: Hygroscopicity Profile Distinguishes from Hydrochloride Salt for Analytical Workflow Selection

Orphenadrine-d3 Citrate Salt is specifically documented as hygroscopic and moisture-sensitive, requiring storage under inert atmosphere at 2-8°C . The citrate salt (C24H28D3NO8; MW 464.52) exhibits different physicochemical properties compared to the hydrochloride salt form (Orphenadrine-d3 HCl, CAS 1309283-23-5; C18H20D3NO·HCl; MW 308.86), including distinct melting point behavior and solubility characteristics . These differences directly impact stock solution preparation, long-term stability in aqueous solvents, and compatibility with specific extraction protocols—factors that influence method reproducibility in regulated bioanalytical laboratories.

Salt Form Selection Hygroscopicity Sample Preparation Workflow

Orphenadrine-d3 Citrate Salt: Optimal Deployment Scenarios Based on Differential Evidence


Regulated Bioanalytical Method Validation for Orphenadrine Pharmacokinetic Studies Requiring FDA/EMA Compliance

Deploy Orphenadrine-d3 Citrate Salt as the primary SIL-IS for LC-MS/MS quantification of Orphenadrine in human plasma or urine. The ≥98 atom% D isotopic purity minimizes d0 carryover that would otherwise elevate background signal and constrain LLOQ—a critical factor when demonstrating method sensitivity for regulatory submission. This scenario leverages the compound's fundamental advantage over unlabeled Orphenadrine (which cannot serve as an IS) and non-isotopic IS alternatives like diphenhydramine (which require extensive cross-validation for matrix effect compensation).

Simultaneous Quantification of Orphenadrine and N-Oxide Metabolite in Preclinical or Clinical Metabolic Profiling

Use Orphenadrine-d3 Citrate Salt in conjunction with Orphenadrine-d3 N-Oxide (CAS 1329647-21-3) to enable matched internal standardization for both parent drug and its primary N-oxide metabolite. The +3 Da mass shift from the deuterated N-methyl moiety provides unambiguous MRM-based discrimination from unlabeled species, mitigating in-source fragmentation interference that can confound quantification when using non-deuterated standards. This application scenario is directly supported by validated methodology developed for simultaneous DPHM, N-oxide metabolite, and deuterium-labeled analogue quantification in ovine plasma and urine .

Pharmaceutical Impurity Profiling and Forced Degradation Studies Under ICH Guidelines

Employ Orphenadrine-d3 Citrate Salt as a stable isotope-labeled reference standard for identifying and quantifying Orphenadrine-related impurities during forced degradation studies. The compound's defined hygroscopicity profile [1] informs appropriate handling and storage conditions during stress testing (thermal, hydrolytic, oxidative). Deuterium labeling enables differentiation of degradation products from the parent compound via characteristic mass shifts, facilitating impurity identification workflows compliant with ICH Q3A/Q3B guidelines.

Clinical Research Requiring Enantioselective Orphenadrine Pharmacokinetic Analysis

Integrate Orphenadrine-d3 Citrate Salt into chiral LC-MS/MS methods for stereoselective pharmacokinetic studies. Evidence from non-isotopic IS methods demonstrates that ORP enantiomers exhibit significant differences (P < 0.05) in Cmax, AUC, t1/2, CL, Vd, MRT, and VRT [2]. Substituting diphenhydramine IS with Orphenadrine-d3 Citrate Salt eliminates cross-analyte ionization variability and improves method ruggedness across diverse plasma lots—a critical enhancement when quantifying stereoisomers with distinct pharmacokinetic profiles in clinical trial samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orphenadrine-d3 Citrate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.